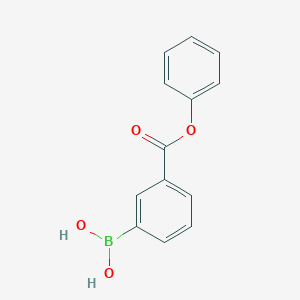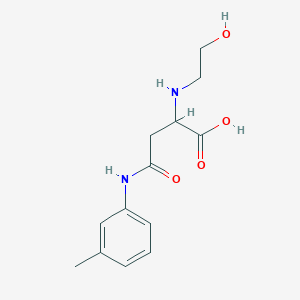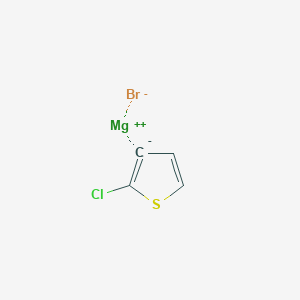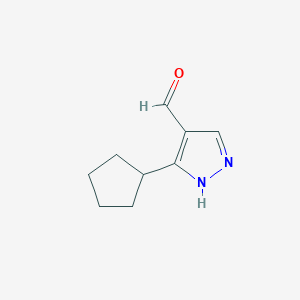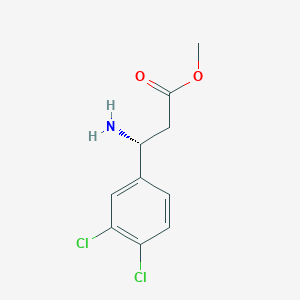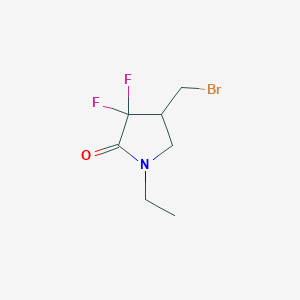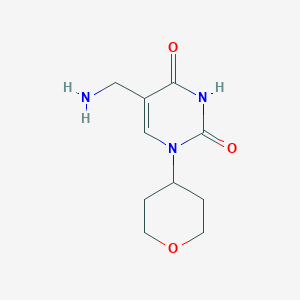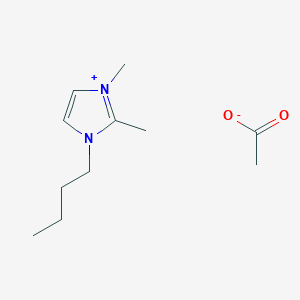
1-Butyl-2,3-dimethylimidazolium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2,3-dimethylimidazolium acetate is an ionic liquid that has garnered significant attention due to its unique properties and potential applications. It is composed of a 1-butyl-2,3-dimethylimidazolium cation and an acetate anion. Ionic liquids like this compound are known for their low volatility, high thermal stability, and excellent solvation properties, making them suitable for various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butyl-2,3-dimethylimidazolium acetate can be synthesized through a two-step process. The first step involves the alkylation of 1,2-dimethylimidazole with 1-bromobutane to form 1-butyl-2,3-dimethylimidazolium bromide. The second step involves an anion exchange reaction where 1-butyl-2,3-dimethylimidazolium bromide is reacted with sodium acetate to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of microwave or ultrasound-assisted synthesis to enhance reaction rates and yields. These methods are preferred due to their efficiency and ability to produce high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-2,3-dimethylimidazolium acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetate anion can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazolium cation can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl halides. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted imidazolium salts.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the imidazolium cation.
Applications De Recherche Scientifique
1-Butyl-2,3-dimethylimidazolium acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-butyl-2,3-dimethylimidazolium acetate exerts its effects involves the formation of ionic bonds between the imidazolium cation and various molecular targets. These interactions can stabilize or destabilize specific molecular structures, facilitating chemical reactions. The acetate anion can also participate in hydrogen bonding and other interactions, further influencing the compound’s reactivity and solvation properties .
Comparaison Avec Des Composés Similaires
1-Butyl-2,3-dimethylimidazolium acetate can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium acetate: Similar in structure but with different solvation and catalytic properties.
1-Butyl-2,3-dimethylimidazolium bromide: Similar cation but different anion, leading to variations in reactivity and solubility.
1-Butyl-2,3-dimethylimidazolium chloride: Different anion, affecting its use in specific applications.
The uniqueness of this compound lies in its combination of the imidazolium cation and acetate anion, which provides a balance of stability, reactivity, and solvation properties, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C11H20N2O2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
1-butyl-2,3-dimethylimidazol-3-ium;acetate |
InChI |
InChI=1S/C9H17N2.C2H4O2/c1-4-5-6-11-8-7-10(3)9(11)2;1-2(3)4/h7-8H,4-6H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
CHWLCYAUIRTVEL-UHFFFAOYSA-M |
SMILES canonique |
CCCCN1C=C[N+](=C1C)C.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



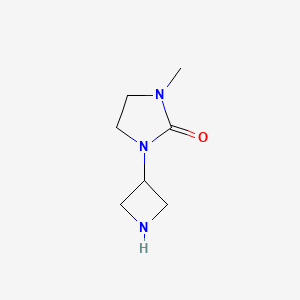

![5-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881844.png)
